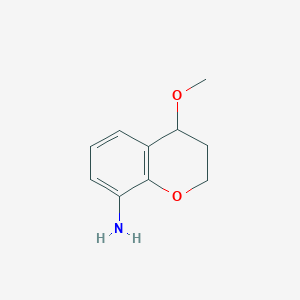

4-MethoxychroMan-8-aMine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-3,4-dihydro-2H-chromen-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-12-9-5-6-13-10-7(9)3-2-4-8(10)11/h2-4,9H,5-6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRGWJSOEYJKQNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCOC2=C1C=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423031-68-8 | |

| Record name | 4-methoxy-3,4-dihydro-2H-1-benzopyran-8-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Chromane Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide to the Biological Activities of Chromane Derivatives

Abstract

The chromane ring system, a heterocyclic motif composed of a fused benzene and dihydropyran ring, stands as a cornerstone in medicinal chemistry.[1][2] Naturally abundant in the form of flavonoids, tocopherols (Vitamin E), and other phytochemicals, this "privileged structure" has captivated researchers for its remarkable breadth of biological activities.[2][3][4] This technical guide provides an in-depth exploration of the diverse pharmacological properties of chromane derivatives, offering insights for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of their antioxidant, anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects, supported by detailed experimental protocols and structure-activity relationship (SAR) analyses.

The Enduring Significance of the Chromane Core

The chromane scaffold's prevalence in nature is a testament to its evolutionary selection as a versatile molecular framework for interacting with diverse biological targets.[5] Its structural rigidity, combined with the potential for varied substitutions on both the aromatic and heterocyclic rings, allows for the fine-tuning of physicochemical properties and biological activity.[5] This inherent modularity has made chromane derivatives a fertile ground for the development of novel therapeutic agents.[1][6]

Antioxidant Activity: Quenching the Fires of Oxidative Stress

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in numerous diseases. Chromane derivatives, particularly those bearing phenolic hydroxyl groups, are potent antioxidants.[7]

Mechanism of Action: Radical Scavenging and Beyond

The primary antioxidant mechanism of phenolic chromanes involves the donation of a hydrogen atom from a hydroxyl group to a free radical, thereby neutralizing it. The resulting chromanoxyl radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic system, which renders it less reactive.

dot

Caption: Hydrogen atom donation from a phenolic chromane to a free radical.

Experimental Protocol: DPPH Radical Scavenging Assay

This assay provides a rapid and reliable method for evaluating the free radical scavenging activity of chromane derivatives.

Principle: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow, which can be measured spectrophotometrically.

Step-by-Step Methodology:

-

Preparation of Reagents:

-

Prepare a stock solution of the test chromane derivative in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.

-

Ascorbic acid or Trolox can be used as a positive control.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compound.

-

The reaction mixture is incubated in the dark at room temperature for 30 minutes.

-

The absorbance is measured at 517 nm using a microplate reader.

-

A blank containing the solvent and DPPH solution is also measured.

-

-

Data Analysis:

-

The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

-

Causality Behind Experimental Choices: The choice of DPPH is based on its stability and commercially availability. The 30-minute incubation time allows the reaction to reach completion. The use of a positive control provides a benchmark for antioxidant activity.

Anticancer Activity: A Multifaceted Approach to Combatting Malignancy

Chromane derivatives have emerged as promising anticancer agents, exhibiting cytostatic and cytotoxic effects against a broad range of cancer cell lines.[5][8] Their mechanisms of action are diverse, targeting various hallmarks of cancer.

Key Mechanistic Pathways

-

Tubulin Polymerization Inhibition: Certain chromene analogs, such as Crolibulin™ (EPC2407), function as microtubule-destabilizing agents.[5] By binding to the colchicine-binding site on tubulin, they inhibit microtubule polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5]

-

Enzyme Inhibition: Chromane derivatives can act as inhibitors of crucial enzymes involved in cancer progression. For instance, some have been shown to inhibit histone acetyltransferases (HATs) like p300, which are often overexpressed in tumors.[9] Others have demonstrated inhibitory activity against kinases such as ATR kinase, which is involved in the DNA damage response.[10] Sirtuin 2 (SIRT2) is another target, with some chroman-4-one derivatives showing selective inhibition.[3]

-

Induction of Apoptosis: Many chromane derivatives induce programmed cell death (apoptosis) in cancer cells through both intrinsic and extrinsic pathways. This can involve the modulation of Bcl-2 family proteins, activation of caspases, and generation of ROS.

dot

Caption: Diverse anticancer mechanisms of chromane derivatives.

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Culture and Seeding:

-

Compound Treatment:

-

Prepare serial dilutions of the chromane derivative in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

-

Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 24, 48, or 72 hours.[5]

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Gently shake the plate to ensure complete dissolution.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the GI50 (concentration for 50% inhibition of cell growth) or IC50 (concentration for 50% inhibition) value by plotting cell viability against the compound concentration.[7]

-

Trustworthiness of the Protocol: The inclusion of both vehicle and positive controls is crucial for validating the results. The seeding density and incubation times should be optimized for each cell line to ensure logarithmic growth during the experiment.

Structure-Activity Relationship (SAR) Insights

SAR studies have revealed that modifications to the chromane core can significantly impact anticancer activity.[5] For instance, the presence of specific substituents at certain positions can enhance cytotoxicity.[11]

| Position | Favorable Substituents | Impact on Activity | Reference |

| C6, C8 | Electron-withdrawing groups (e.g., halogens) | Increased SIRT2 inhibitory activity | [3] |

| C2 | Alkyl chains | Potent SIRT2 inhibition | [3] |

| C7 | Methoxy group | Potent TNF-α production blocker | [1] |

| C3 | Benzylidene moiety | Enhanced anti-proliferative activity | [11] |

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is implicated in a wide array of diseases. Chromane derivatives have demonstrated significant anti-inflammatory properties.[1][12]

Mechanisms of Anti-inflammatory Action

-

COX-2 Inhibition: Some chromene derivatives act as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins.[1][13]

-

TNF-α Inhibition: Certain chromane molecules can block the production of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine.[1] The presence of a methoxy group at the 7th position and a trimethoxyphenyl group has been shown to be particularly effective in this regard.[1]

Antimicrobial Activity: A New Frontier in Combating Drug Resistance

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Chromane and its derivatives have shown promising activity against a range of pathogenic microorganisms, including bacteria and fungi.[11][12]

SAR in Antimicrobial Chromanes

-

The addition of alkyl or aryl carbon chains at the hydroxyl group at position 7 has been found to reduce antimicrobial activity.[12]

-

Conversely, the presence of methoxy substituents at the meta position of ring B in homoisoflavonoids enhances bioactivity.[12]

-

Smaller heterocyclic moieties and shorter linkers attached to the chromene core generally lead to enhanced antibacterial activity.[11]

Neuroprotective Effects: Shielding the Central Nervous System

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss. Chromane derivatives have shown potential as neuroprotective agents.[2]

Targeting Neurodegenerative Pathways

-

Cholinesterase Inhibition: Chromanone scaffolds can inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine.[2] This is a key therapeutic strategy for Alzheimer's disease.

-

MAO-B Inhibition: Propargylated chromanamines have been investigated as inhibitors of monoamine oxidase B (MAO-B), an enzyme involved in the degradation of dopamine.[2]

-

Sirtuin-2 Inhibition: Chroman-4-one derivatives have been identified as selective inhibitors of Sirtuin-2, which is associated with age-related neurodegenerative diseases.[2][3]

Conclusion and Future Perspectives

The chromane scaffold is a remarkably versatile platform for the design and development of new therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, with promising applications in oncology, inflammatory diseases, infectious diseases, and neurodegeneration. Future research should focus on leveraging SAR insights to design more potent and selective chromane-based drugs. The exploration of novel biological targets and the development of innovative synthetic methodologies will undoubtedly continue to unlock the full therapeutic potential of this privileged heterocyclic system.

References

- Review on Chromen derivatives and their Pharmacological Activities - RJPT.

- Chroman derivatives, medicaments and use in therapy - Google Patents. US9198895B2.

- Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. (2022-05-09).

- A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential.

- Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. (2016-09-02).

- Synthesis and molecular docking studies of new chromane (2-(4-hydroxybenzyl) 3,5,7- trihydroxychroma-4-one) and - ScienceScholar. (2022-06-18).

- Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI.

- Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. MDPI.

- Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (2012-07-02). Journal of Medicinal Chemistry - ACS Publications.

- Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. (2025-03-24). RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00995A.

- Synthesis and Biological Evaluation of Spirocyclic Chromane Derivatives as a Potential Treatment of Prostate Cancer. (PMC - NIH).

- Synthesis of Chromanes by Triflimide-Catalyzed Annulations of Benzylic Alcohols and Alkenes. The Journal of Organic Chemistry - ACS Publications.

- Biological and Medicinal Properties of Natural Chromones and Chromanones. (PMC - NIH).

- Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. (2021-05-19). ResearchGate.

- Structure activity evaluation and computational analysis identify potent, novel 3-benzylidene chroman-4-one analogs with anti-fungal, anti-oxidant, and anti-cancer activities. Taylor & Francis.

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. dspace.uevora.pt [dspace.uevora.pt]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]

- 6. researchgate.net [researchgate.net]

- 7. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US9198895B2 - Chroman derivatives, medicaments and use in therapy - Google Patents [patents.google.com]

- 9. Synthesis and Biological Evaluation of Spirocyclic Chromane Derivatives as a Potential Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00995A [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. sciencescholar.us [sciencescholar.us]

Methodological & Application

4-Methoxychroman-8-amine: A Novel Fluorescent Probe for Cellular Imaging

Application Note & Protocols

Abstract

This document provides a detailed technical guide on the application of 4-Methoxychroman-8-amine as a novel fluorescent probe for cellular imaging. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages established principles of fluorescence spectroscopy and draws parallels with the well-characterized, structurally analogous fluorophore, 7-Amino-4-methylcoumarin (AMC). We present the theoretical underpinnings of its fluorescence, predicted photophysical properties, and detailed protocols for its application in fluorescence microscopy. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the potential of novel small-molecule fluorophores in cellular analysis.

Introduction: The Promise of Small-Molecule Fluorophores

Fluorescent probes are indispensable tools in modern biological research, enabling the visualization and quantification of cellular structures and processes with high specificity and sensitivity. Small-molecule organic fluorophores offer several advantages, including their relatively small size which can minimize steric hindrance, cell permeability, and the potential for chemical modification to tune their photophysical properties and targeting capabilities.

The chroman scaffold, a core component of this compound, is a privileged structure in the design of fluorescent probes, often exhibiting favorable photophysical characteristics. The presence of an amino group, a strong electron-donating group, conjugated to the aromatic system is a common feature in many fluorophores and is known to be crucial for their fluorescent properties. This guide explores the potential of this compound as a valuable addition to the fluorescent probe toolkit.

Scientific Foundation: Understanding the Fluorescence of this compound

The fluorescence of this compound is predicted to originate from an intramolecular charge transfer (ICT) mechanism. Upon excitation with light of an appropriate wavelength, an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). In molecules like this compound, the HOMO is largely localized on the electron-rich amino group and the aromatic ring, while the LUMO is distributed over the chroman system. This photoinduced electron transfer from the donor (amino group) to the acceptor (chroman ring) results in a polar excited state. The relaxation of this excited state back to the ground state is accompanied by the emission of a photon, which is observed as fluorescence.

The methoxy group at the 4-position is expected to further enhance the electron-donating capacity of the system, potentially leading to a red-shift in the emission spectrum compared to unsubstituted chroman amines.

Analog-Based Prediction of Photophysical Properties

In the absence of direct experimental data for this compound, we can predict its key photophysical properties by analogy to the well-characterized fluorophore, 7-Amino-4-methylcoumarin (AMC). AMC is a widely used blue-emitting fluorophore with a similar aminobenzopyran core structure.[1][2][3][4]

Table 1: Predicted Photophysical Properties of this compound based on 7-Amino-4-methylcoumarin (AMC) Data.

| Property | Predicted Value for this compound | Reference Data (AMC) | Rationale for Prediction |

| Excitation Maximum (λex) | ~340 - 360 nm | 341 nm[1] | The core chromophore is similar. The methoxy group may slightly alter the electronic structure. |

| Emission Maximum (λem) | ~440 - 460 nm | 441 nm[1] | The emission is expected to be in the blue region of the spectrum, similar to AMC. |

| Stokes Shift | ~100 nm | ~100 nm | A significant Stokes shift is characteristic of ICT fluorophores. |

| Quantum Yield (ΦF) | Moderate to High (Solvent Dependent) | Varies with solvent | The fluorescence efficiency of aminocoumarins is known to be sensitive to the solvent environment.[5][6] |

| Solvatochromism | Expected to be significant | Observed in aminocoumarins[5][6] | The polar excited state will be stabilized to varying degrees by solvents of different polarities, leading to shifts in the emission maximum. |

Experimental Protocols

The following protocols are designed as a starting point for the application of this compound in cellular imaging. Optimization may be required depending on the specific cell type and experimental conditions.

General Workflow for Cellular Staining

Caption: General workflow for staining cells with this compound.

Preparation of Stock and Working Solutions

Causality: A concentrated stock solution in an anhydrous organic solvent like DMSO is crucial for long-term stability and to minimize hydrolysis. The working solution should be freshly prepared at a low concentration in a physiologically compatible buffer or medium to ensure cell viability and reduce potential artifacts.

Protocol:

-

Stock Solution (10 mM): Dissolve 1.79 mg of this compound (MW: 179.22 g/mol ) in 1 mL of high-quality, anhydrous dimethyl sulfoxide (DMSO).

-

Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.

-

Working Solution (5 µM): On the day of the experiment, dilute the 10 mM stock solution 1:2000 in a suitable buffer (e.g., Phosphate-Buffered Saline - PBS) or complete cell culture medium. For example, add 1 µL of the 10 mM stock solution to 2 mL of buffer. Vortex briefly to ensure complete mixing.

Live-Cell Staining Protocol

Causality: This protocol is designed for staining living cells, maintaining their physiological state during imaging. The incubation time and concentration are chosen to allow for sufficient probe uptake while minimizing cytotoxicity.

Materials:

-

Cells cultured on glass-bottom imaging dishes or coverslips.

-

This compound working solution (1-10 µM in pre-warmed complete culture medium).

-

Pre-warmed PBS or complete culture medium for washing.

Procedure:

-

Grow cells to the desired confluency (typically 50-70%).

-

Aspirate the culture medium from the cells.

-

Add the pre-warmed this compound working solution to the cells.

-

Incubate for 15-30 minutes at 37°C in a CO₂ incubator.

-

Aspirate the staining solution.

-

Wash the cells twice with pre-warmed PBS or complete culture medium.

-

Add fresh pre-warmed culture medium or an appropriate imaging buffer to the cells.

-

Proceed with imaging immediately on a fluorescence microscope equipped with a suitable filter set (e.g., DAPI or blue channel).

Fixed-Cell Staining Protocol

Causality: Fixation preserves cell morphology and allows for longer imaging times and co-staining with antibodies. Paraformaldehyde is a common fixative that cross-links proteins. Permeabilization with a detergent like Triton X-100 is necessary to allow the probe to access intracellular structures.

Materials:

-

Cells cultured on coverslips.

-

4% Paraformaldehyde (PFA) in PBS.

-

0.1% Triton X-100 in PBS.

-

PBS.

-

This compound working solution (1-10 µM in PBS).

Procedure:

-

Wash the cells twice with PBS.

-

Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Add the this compound working solution and incubate for 15-30 minutes at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Image using a fluorescence microscope.

Potential Applications and Mechanistic Insights

Environment-Sensitive Imaging

The predicted solvatochromic properties of this compound make it a promising candidate for an environment-sensitive probe.[5][6] The emission wavelength and quantum yield of such probes can change in response to the polarity and viscosity of their microenvironment. This property can be exploited to study cellular structures with distinct environments, such as lipid droplets, which are hydrophobic and viscous.[7][8]

Sources

- 1. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]

- 2. 7-Amino-4-methylcoumarin as a fluorescent substitute for Schiff's reagent: a new method that can be combined with hemalum and eosin staining on the same tissue section - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Molecular Probes 7-Amino-4-Methylcoumarin, reference standard 100 mg | Buy Online | Molecular Probes™ | Fisher Scientific [fishersci.fi]

- 5. Fluorescent 7-Substituted Coumarin Dyes: Solvatochromism and NLO Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Photophysics of a coumarin in different solvents: use of different solvatochromic models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Viscosity-Sensitive Solvatochromic Fluorescent Probes for Lipid Droplets Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Viscosity-Sensitive Solvatochromic Fluorescent Probes for Lipid Droplets Staining [mdpi.com]

Application Notes and Protocols for the Administration of Novel Research Compounds in Animal Models: A Framework Using 4-Methoxychroman-8-amine

Authored by: Senior Application Scientist, Preclinical Development

Date: January 24, 2026

Abstract

This document provides a comprehensive guide for the formulation, administration, and in-vivo evaluation of novel chemical entities, using the example of 4-Methoxychroman-8-amine, a compound for which public data on in-vivo use is scarce. The protocols outlined herein are designed to establish a foundational framework for researchers in pharmacology and drug development, emphasizing scientific integrity, reproducibility, and ethical considerations in animal studies. The methodologies cover critical preliminary steps, including solubility assessment and vehicle selection, through to detailed administration protocols for various routes and concluding with essential monitoring and data collection practices. The causality behind experimental choices is explained to empower researchers to adapt these protocols to other novel compounds.

Introduction: The Challenge of Novel Compound Administration

The transition from in-vitro discovery to in-vivo validation is a critical juncture in the development of any new therapeutic agent. A compound's observed biological activity in a cell-based assay is meaningless if it cannot be delivered to the target tissue in a living organism at a sufficient concentration and for an adequate duration. This compound serves as a pertinent case study for a novel research compound with limited published in-vivo data. Therefore, establishing a robust and reproducible administration protocol is not merely a procedural step but a fundamental component of the research itself.

The primary objectives when designing an administration protocol for a novel compound are:

-

Ensuring Bioavailability: The compound must be in a formulation that allows for its absorption and distribution to the target site.

-

Minimizing Vehicle-Induced Effects: The carrier solution (vehicle) should be inert and have no biological effects of its own that could confound the study results.

-

Establishing a Therapeutic Window: Determining a dose range that is efficacious without causing significant toxicity is paramount.

-

Maintaining Animal Welfare: All procedures must adhere to the highest ethical standards and regulatory guidelines, such as those from the National Institutes of Health (NIH) Office of Laboratory Animal Welfare.

This guide will walk researchers through the systematic process of developing such a protocol from the ground up.

Pre-formulation and Vehicle Selection: The Foundation of a Successful Study

Before any animal is dosed, significant in-vitro work is required to understand the physicochemical properties of the test article. The solubility of this compound will dictate the choice of vehicle and, consequently, the potential routes of administration.

Solubility Assessment

A tiered approach is recommended to assess the solubility of a novel compound. This process involves testing the dissolution of the compound in a series of progressively stronger solubilizing agents.

Protocol 1: Tiered Solubility Screen

-

Initial Screen (Aqueous Buffers):

-

Prepare a stock solution of this compound in a water-miscible organic solvent (e.g., DMSO).

-

Spike small aliquots of this stock into a range of aqueous buffers (e.g., phosphate-buffered saline (PBS) at pH 7.4, citrate buffer at pH 5.0) to a final concentration of 1-2%.

-

Vortex and visually inspect for precipitation after 1 and 24 hours. This mimics the initial dilution in the bloodstream.

-

-

Co-solvent and Surfactant Screen:

-

If the compound precipitates in aqueous buffers, test its solubility in common co-solvent systems.

-

Prepare solutions of varying percentages of solvents like ethanol, propylene glycol, and polyethylene glycol 400 (PEG400) in water.

-

Test solubility in surfactant-based vehicles such as 0.5-2% Tween® 80 or Cremophor® EL in saline.

-

-

Lipid-Based Vehicle Screen:

-

For highly lipophilic compounds, assess solubility in oils such as corn oil, sesame oil, or medium-chain triglycerides.

-

The results of this screen will guide the selection of an appropriate vehicle for the desired route of administration.

Vehicle Selection Criteria

The ideal vehicle should be non-toxic, non-immunogenic, and have no confounding biological activity. The choice is intrinsically linked to the intended route of administration.

| Route of Administration | Commonly Used Vehicles | Considerations |

| Oral (PO) | Water, Saline, 0.5% Methylcellulose, Corn Oil | The vehicle must be well-tolerated by the gastrointestinal tract. Suspensions (e.g., in methylcellulose) are common for poorly soluble compounds. |

| Intraperitoneal (IP) | Saline, PBS, 5-10% DMSO in Saline, 20-40% PEG400 in Saline | The vehicle must be sterile, isotonic, and non-irritating to the peritoneal cavity. High concentrations of organic solvents can cause peritonitis. The volume should be limited (e.g., <10 mL/kg in mice). |

| Intravenous (IV) | Saline, PBS, 5% Dextrose in Water (D5W), Solubilizing agents (e.g., Captisol®) | The formulation must be a true solution, sterile, and at a physiological pH. Particulate matter can cause emboli. Rapid injection of a bolus can lead to acute toxicity. |

Dose-Range Finding and Maximum Tolerated Dose (MTD) Studies

Prior to efficacy studies, it is crucial to determine the in-vivo tolerability of this compound. A dose-range finding study aims to identify a range of doses that are well-tolerated and to establish the maximum tolerated dose (MTD), which is the highest dose that does not cause unacceptable toxicity.

Experimental Workflow for MTD Determination

The workflow below outlines a typical dose-escalation study to determine the MTD.

Caption: The relationship between PK and PD.

Protocol 5: Sparse Sampling PK Study in Mice

-

Dosing: Administer a single dose of this compound to multiple cohorts of mice (n=3 per time point).

-

Sample Collection (Sparse Sampling):

-

Collect blood samples from each cohort at different, pre-defined time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

-

Blood can be collected via submandibular or saphenous vein puncture into tubes containing an anticoagulant (e.g., EDTA).

-

Process the blood to plasma by centrifugation.

-

-

Bioanalysis:

-

Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in the plasma samples.

-

-

Data Analysis:

-

Plot the plasma concentration versus time to generate a PK profile.

-

Use software like Phoenix WinNonlin to calculate key PK parameters.

-

The results from this study are critical for designing dosing schedules for subsequent efficacy studies, ensuring that the drug concentration at the target site is maintained above the efficacious level.

Conclusion and Best Practices

The successful in-vivo evaluation of a novel compound like this compound is contingent on a systematic and rigorous approach to protocol development. The absence of prior art necessitates a foundational strategy built on the principles of pharmacology and toxicology. Researchers must invest the time in pre-formulation studies, careful vehicle selection, and thorough tolerability assessments before embarking on efficacy models. All animal procedures must be conducted in accordance with institutional and national guidelines on animal welfare to ensure ethically and scientifically sound research.

References

Troubleshooting & Optimization

Technical Support Center: Stabilizing 4-Methoxychroman-8-amine in Solution

Welcome to the technical support center for 4-Methoxychroman-8-amine. This guide is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the stability of this compound in solution. As a critical intermediate in many synthetic pathways, ensuring its integrity is paramount for reproducible and reliable experimental outcomes. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to prevent its degradation.

I. Understanding the Instability of this compound

This compound, like many aromatic amines, is susceptible to degradation, primarily through oxidative pathways. The electron-donating nature of the methoxy and amino groups on the aromatic ring makes the compound prone to oxidation, which can be accelerated by factors such as exposure to air (oxygen), light, elevated temperatures, and inappropriate pH conditions.[1][2][3][4] Degradation can lead to the formation of colored impurities and a decrease in the purity and potency of your sample, ultimately impacting experimental results.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific issues you might encounter during your experiments with this compound solutions.

Issue 1: Solution Turns Yellow/Brown Shortly After Preparation

-

Symptom: A freshly prepared, colorless or near-colorless solution of this compound rapidly develops a yellow or brown tint.

-

Probable Cause: This is a classic sign of oxidation.[1][2] The aromatic amine is likely reacting with dissolved oxygen in your solvent or is being oxidized upon exposure to ambient air.

-

Immediate Action:

-

Inert Atmosphere: Immediately purge the solution and the headspace of your container with an inert gas like argon or nitrogen.

-

Minimize Headspace: If possible, transfer the solution to a smaller container to minimize the amount of air it is in contact with.

-

-

Long-Term Prevention:

-

Solvent Degassing: Always use deoxygenated solvents. This can be achieved by sparging the solvent with an inert gas for 15-30 minutes prior to use or by the freeze-pump-thaw method.

-

Work Under Inert Atmosphere: Prepare solutions in a glove box or under a steady stream of an inert gas.

-

Antioxidant Addition: Consider the addition of an antioxidant to the solution.

-

Issue 2: Inconsistent Results in Biological Assays

-

Symptom: You observe significant variability in the biological activity of your this compound solution between experiments or even within the same experiment over time.

-

Probable Cause: The degradation of the parent compound into less active or inactive byproducts is a likely culprit. The concentration of the active this compound is decreasing over time.

-

Troubleshooting Steps:

-

Purity Check: Analyze the purity of your stock solution and the solution in your assay plate over time using a suitable analytical method like HPLC-UV.

-

Control Experiment: Prepare a fresh solution of this compound immediately before each experiment and compare its activity to your stored solutions.

-

-

Preventative Measures:

-

Aliquot and Store: Prepare a concentrated stock solution, aliquot it into single-use vials, and store them under the recommended conditions (see Section IV). This avoids repeated freeze-thaw cycles and exposure of the entire stock to air.

-

Just-in-Time Dilution: Prepare working solutions immediately before use from a freshly thawed aliquot.

-

Issue 3: Appearance of New Peaks in HPLC/LC-MS Analysis

-

Symptom: Chromatographic analysis of your this compound solution shows the emergence of new, unidentified peaks over time, with a corresponding decrease in the area of the parent peak.

-

Probable Cause: These new peaks represent degradation products. The degradation pathway may involve oxidation, and potentially dimerization or polymerization.

-

Analytical Approach:

-

Characterize Degradants: If possible, use LC-MS to obtain the mass of the degradation products to hypothesize their structures. This can provide insights into the degradation mechanism.

-

Forced Degradation Study: To proactively understand potential degradation pathways, a forced degradation study can be performed under various stress conditions (e.g., acid, base, peroxide, light, heat).[5]

-

-

Mitigation Strategy: Implement the preventative measures outlined in this guide, such as using deoxygenated solvents, working under an inert atmosphere, and optimizing storage conditions.

III. Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in solution?

A1: The primary degradation pathway is oxidation.[1][2][4] The aromatic amine moiety is susceptible to attack by oxygen and other oxidizing agents, leading to the formation of colored impurities and loss of potency. This process can be accelerated by light, heat, and certain pH conditions.

Q2: What is the optimal pH range for storing this compound solutions?

Q3: Can I store solutions of this compound at room temperature?

A3: It is not recommended. Aromatic amines are generally more stable at lower temperatures.[3][9][10] For short-term storage (a few days), refrigeration (2-8 °C) is advisable. For long-term storage, freezing at -20 °C or -80 °C is recommended.

Q4: What are some suitable antioxidants for stabilizing this compound solutions?

A4: Common antioxidants used for stabilizing aromatic amines include hindered phenols like butylated hydroxytoluene (BHT) and free radical scavengers.[2][11] Ascorbic acid has also been used as an antioxidant for aromatic amines in aqueous solutions.[1] The choice of antioxidant will depend on the solvent system and the downstream application. It is crucial to ensure the antioxidant does not interfere with your experiment.

Q5: How can I tell if my this compound solution has degraded?

A5: Visual inspection for color change (yellowing or browning) is the first indicator. For a quantitative assessment, analytical techniques such as HPLC-UV or LC-MS should be used to monitor the purity of the solution over time. A decrease in the peak area of the parent compound and the appearance of new peaks are clear signs of degradation.

IV. Recommended Protocols for Preventing Degradation

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO with the addition of an antioxidant.

Materials:

-

This compound

-

Anhydrous, deoxygenated Dimethyl Sulfoxide (DMSO)

-

Butylated hydroxytoluene (BHT)

-

Inert gas (Argon or Nitrogen)

-

Sterile, amber glass vials with Teflon-lined caps

Procedure:

-

Deoxygenate Solvent: Sparge anhydrous DMSO with argon or nitrogen for at least 30 minutes.

-

Prepare Antioxidant Stock (Optional but Recommended): Prepare a 1 M stock solution of BHT in deoxygenated DMSO.

-

Weigh Compound: In a clean, dry amber vial, accurately weigh the required amount of this compound.

-

Dissolve under Inert Atmosphere: Under a stream of inert gas, add the deoxygenated DMSO to the vial to achieve the desired concentration (e.g., 10 mM).

-

Add Antioxidant: Add the BHT stock solution to a final concentration of 0.01-0.1%.

-

Mix Thoroughly: Gently vortex the vial until the compound is completely dissolved.

-

Aliquot and Store: Aliquot the stock solution into single-use amber vials, purge the headspace with inert gas before sealing, and store at -20 °C or -80 °C.

Protocol 2: Monitoring Solution Stability by HPLC

This protocol provides a general method for monitoring the stability of this compound solutions.

Instrumentation and Materials:

-

High-Performance Liquid Chromatograph (HPLC) with a UV-Vis detector

-

C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Acetonitrile

-

HPLC-grade solvents

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Detection Wavelength: 280 nm (or a wavelength determined by UV scan)

-

Gradient Elution:

-

0-2 min: 5% B

-

2-15 min: Gradient to 95% B

-

15-18 min: Hold at 95% B

-

18-19 min: Return to 5% B

-

19-25 min: Column equilibration

-

Procedure:

-

Sample Preparation: At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot of your this compound solution and dilute it to a suitable concentration with the initial mobile phase composition.

-

Analysis: Inject the prepared sample into the HPLC system.

-

Data Interpretation: Monitor the peak area of the this compound peak. A decrease in peak area over time indicates degradation. The appearance of new peaks should also be noted. The percentage of remaining compound can be calculated as: (Peak Area at Time X / Peak Area at Time 0) * 100.

V. Visualization of Degradation and Prevention

Conceptual Degradation Pathway

The following diagram illustrates the general oxidative degradation pathway of this compound.

Caption: Oxidative degradation of this compound.

Troubleshooting Workflow

This diagram outlines the logical steps to troubleshoot the degradation of this compound solutions.

Caption: Troubleshooting workflow for this compound stability.

VI. Summary of Key Stability Parameters

| Parameter | Recommendation | Rationale |

| Solvent | Use high-purity, anhydrous, and deoxygenated solvents. | To minimize exposure to oxygen and reactive impurities. |

| pH | Maintain a slightly acidic to neutral pH (4-7). | Aromatic amines are generally more stable in this range and less prone to oxidation.[6][7] |

| Temperature | Store stock solutions at -20 °C or -80 °C. | Lower temperatures slow down the rate of degradation reactions.[9][10] |

| Atmosphere | Prepare and store solutions under an inert atmosphere (Argon or Nitrogen). | To prevent oxidation by atmospheric oxygen. |

| Light Exposure | Use amber vials and protect solutions from light. | To prevent photodegradation.[7] |

| Antioxidants | Consider adding antioxidants like BHT (0.01-0.1%). | To scavenge free radicals and inhibit oxidative chain reactions.[2][11] |

| Storage Format | Aliquot stock solutions into single-use vials. | To avoid repeated freeze-thaw cycles and contamination. |

By adhering to these guidelines and protocols, you can significantly enhance the stability of your this compound solutions, leading to more reliable and reproducible experimental outcomes.

References

-

Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2024). ResearchGate. Retrieved from [Link]

-

Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. (2006). ResearchGate. Retrieved from [Link]

-

Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. (2015). ResearchGate. Retrieved from [Link]

-

Study on the degradation mechanism and pathway of benzene dye intermediate 4-methoxy-2-nitroaniline via multiple methods in Fenton oxidation process. (2020). PubMed Central. Retrieved from [Link]

-

Effect of pH on LC-MS Analysis of Amines. (n.d.). Waters. Retrieved from [Link]

- Complex antioxidant composition for preventing aromatic amine from discoloring. (2015). Google Patents.

-

SDS 2002 - Aromatic Amine Cleaning Developing Solution. (2024). SKC Inc. Retrieved from [Link]

-

Unexpected Exposure Risks to Emerging Aromatic Amine Antioxidants and p-Phenylenediamine Quinones to Residents: Evidence from External and Internal Exposure as well as Hepatotoxicity Evaluation. (2024). ACS Publications. Retrieved from [Link]

-

Catalytic mechanisms and degradation pathway of 4-nitrophenol (PNP). (2022). ResearchGate. Retrieved from [Link]

-

Atmospheric Degradation of Amines (ADA). (2010). NILU. Retrieved from [Link]

-

Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Diplomata Comercial. Retrieved from [Link]

-

Effect of pH on LC-MS Analysis of Amines. (n.d.). Waters Corporation. Retrieved from [Link]

-

Impact of pH on the Stability and the Cross-Reactivity of Ochratoxin A and Citrinin. (2018). PMC. Retrieved from [Link]

-

Antioxidant activity and mechanism of action of some synthesised Phenolic acid amides of aromatic amines. (2013). ResearchGate. Retrieved from [Link]

-

Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Publications. Retrieved from [Link]

-

List of aromatic amines used in this study and the efficiency of their... (2020). ResearchGate. Retrieved from [Link]

-

Degradation pathways of 4-methylmethcathinone in alkaline solution and stability of methcathinone analogs in various pH solutions. (2012). PubMed. Retrieved from [Link]

-

Comprehensive Forced Degradation Study Revealing Diverse Chemical and Physical Degradation Pathways of AAV8. (2023). ResearchGate. Retrieved from [Link]

-

Advanced Stabilizers for Plastics: Understanding the Benefits of Aromatic Amine Antioxidants. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. (2022). ResearchGate. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. CN105037178B - Complex antioxidant composition for preventing aromatic amine from discoloring - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Degradation pathways of 4-methylmethcathinone in alkaline solution and stability of methcathinone analogs in various pH solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. diplomatacomercial.com [diplomatacomercial.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Technical Support Center: Troubleshooting Experimental Variability in the Synthesis and Handling of 4-Methoxychroman-8-amine

This technical support guide is designed for researchers, scientists, and drug development professionals working with 4-Methoxychroman-8-amine. As a key intermediate in various research and development programs, ensuring its consistent quality and purity is paramount. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common experimental challenges, drawing upon established principles of organic synthesis and analysis of related heterocyclic amines.

Section 1: Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis and purification of this compound, offering explanations for the underlying causes and providing actionable solutions.

Q1: My synthesis of this compound is resulting in a low yield. What are the likely causes and how can I optimize the reaction?

Low yields are a common frustration in multi-step organic synthesis. For this compound, the most probable synthetic routes involve either a nitration/reduction sequence or a direct amination strategy. Let's break down the potential pitfalls in each approach.

Scenario A: Nitration of 4-Methoxychroman followed by Reduction

This is a classic and often reliable method for introducing an amino group to an aromatic ring. However, several factors can lead to diminished yields.

Troubleshooting Low Yield in Nitration/Reduction Pathway

| Potential Cause | Explanation | Recommended Solution(s) |

| Poor Regioselectivity in Nitration | The methoxy group is an ortho-, para-director. While the 8-position is sterically hindered, some nitration may occur at the 6-position, leading to a mixture of isomers and reducing the yield of the desired 8-nitro intermediate.[1][2] | Carefully control the nitration conditions (temperature, reaction time, and choice of nitrating agent). Lower temperatures generally favor the thermodynamically more stable product. Consider using a milder nitrating agent than the standard HNO₃/H₂SO₄ mixture if selectivity is a major issue. |

| Incomplete Nitration | Insufficient reaction time, low temperature, or a deactivated starting material can lead to incomplete conversion to the nitro-compound. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider a slight increase in temperature or reaction time. Ensure your 4-methoxychroman starting material is pure. |

| Side Reactions during Nitration | Strong acidic conditions can sometimes lead to degradation of the chroman ring, especially if the reaction is overheated or run for an extended period.[3] | Maintain strict temperature control, typically between 0-5°C, during the addition of the nitrating agent.[4] Work up the reaction as soon as TLC indicates complete consumption of the starting material. |

| Incomplete Reduction of the Nitro Group | The reduction of the nitro group to an amine can sometimes be sluggish. Common reducing agents include SnCl₂/HCl, H₂/Pd-C, or Fe/NH₄Cl. Incomplete reduction will result in a mixture of the nitro-compound and the desired amine. | Ensure the reducing agent is fresh and used in sufficient stoichiometric excess. For catalytic hydrogenation (H₂/Pd-C), ensure the catalyst is not poisoned and that there is adequate hydrogen pressure and agitation. Monitor the reaction by TLC until the nitro-intermediate is fully consumed. |

| Product Loss During Workup and Purification | This compound is a polar compound and may have some water solubility, leading to losses during aqueous workup. As a basic amine, it can also adhere strongly to silica gel during column chromatography. | During extraction, saturate the aqueous layer with NaCl to decrease the solubility of the product. For column chromatography, consider using an amine-functionalized silica gel or adding a small amount of a volatile base like triethylamine (0.5-1%) to the eluent to prevent streaking and improve recovery.[5] |

DOT Script for Nitration/Reduction Pathway Troubleshooting

Caption: Troubleshooting workflow for low yield in the nitration/reduction synthesis of this compound.

Scenario B: Direct Amination of an 8-Substituted 4-Methoxychroman

Direct amination methods, such as the Buchwald-Hartwig amination of an 8-halo-4-methoxychroman, offer a more convergent approach but come with their own set of challenges.

Troubleshooting Low Yield in Direct Amination Pathway

| Potential Cause | Explanation | Recommended Solution(s) |

| Catalyst Inactivity | The palladium catalyst and phosphine ligand are sensitive to air and moisture. Improper handling can lead to catalyst deactivation. | Use a glovebox or Schlenk techniques to handle the catalyst, ligand, and base. Ensure solvents are anhydrous. |

| Incorrect Ligand Choice | The choice of phosphine ligand is crucial for the success of the Buchwald-Hartwig amination. A suboptimal ligand can result in low conversion. | Screen a variety of phosphine ligands (e.g., XPhos, SPhos, RuPhos) to identify the most effective one for your specific substrate. |

| Base Incompatibility | The strength and solubility of the base can significantly impact the reaction rate. Common bases include NaOtBu, K₂CO₃, and Cs₂CO₃. | If using a weaker base like K₂CO₃ results in low yield, consider switching to a stronger, more soluble base like NaOtBu or LiHMDS. |

| Side Reactions | At elevated temperatures, side reactions such as hydrodehalogenation (replacement of the halide with hydrogen) can occur, reducing the yield of the desired amine. | Optimize the reaction temperature; sometimes a lower temperature for a longer duration can minimize side reactions. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). |

Q2: I have obtained my crude this compound, but I am struggling with its purification. What are the best practices?

The purification of polar, basic amines can be challenging. Here are some common issues and their solutions:

-

Problem: The compound streaks badly on silica gel during column chromatography, leading to poor separation and low recovery.

-

Cause: The basic amine group interacts strongly with the acidic silanol groups on the surface of the silica gel.

-

Solution 1: Add a small amount (0.5-1%) of a volatile amine, such as triethylamine or ammonia (in methanol), to your eluent system. This will compete with your product for binding to the acidic sites on the silica.

-

Solution 2: Use a deactivated or amine-functionalized silica gel. These stationary phases have fewer acidic sites and are better suited for the purification of basic compounds.[5]

-

Solution 3: Consider reversed-phase chromatography. For basic amines, using a mobile phase with a high pH (e.g., buffered with ammonium bicarbonate) can lead to better peak shape and retention.[5]

-

-

Problem: The compound is difficult to crystallize.

-

Cause: The presence of impurities can inhibit crystallization. The free amine may also be an oil at room temperature.

-

Solution 1: Ensure the material is as pure as possible before attempting crystallization. A quick pass through a short plug of silica gel (with an amine-containing eluent) can sometimes remove problematic impurities.

-

Solution 2: Convert the amine to a salt (e.g., hydrochloride or trifluoroacetate). Salts are often crystalline and can be more easily purified by recrystallization. The free base can be regenerated by treatment with a mild base.

-

Q3: My analytical data (NMR, HPLC-MS) suggests the presence of impurities. What are the likely structures of these impurities?

Identifying impurities is crucial for ensuring the quality of your material. The nature of the impurities will depend on the synthetic route used.

Potential Impurities in the Synthesis of this compound

| Synthetic Route | Potential Impurity | Origin | Identification |

| Nitration/Reduction | 6-Nitro-4-methoxychroman | Incomplete regioselectivity during nitration. | Presence of a different aromatic substitution pattern in ¹H and ¹³C NMR. A different retention time in HPLC. |

| 8-Nitro-4-methoxychroman | Incomplete reduction of the nitro group. | A distinct peak in the HPLC chromatogram with a different mass-to-charge ratio in the MS. Absence of the amine N-H protons in the ¹H NMR. | |

| Di-nitrated products | Over-nitration of the aromatic ring. | Higher mass-to-charge ratio in the MS. | |

| Buchwald-Hartwig Amination | 4-Methoxychroman | Hydrodehalogenation of the starting 8-halo-4-methoxychroman. | A peak in the HPLC with a mass corresponding to the dehalogenated starting material. |

| Bis-arylated amine | Reaction of the product amine with another molecule of the 8-halo-4-methoxychroman. | A significantly higher mass-to-charge ratio in the MS. |

DOT Script for Impurity Identification Workflow

Caption: A logical workflow for identifying unknown impurities using HPLC-MS and NMR spectroscopy.

Section 2: Frequently Asked Questions (FAQs)

Q: What are the recommended storage conditions for this compound?

As an aromatic amine, this compound is susceptible to oxidation, which can lead to discoloration (often turning brown or purple). For long-term storage, it is recommended to store the compound under an inert atmosphere (argon or nitrogen) in a tightly sealed container, protected from light, and at a low temperature (refrigerated at 2-8°C or frozen at -20°C).

Q: Is this compound stable in common laboratory solvents?

The stability of this compound in solution depends on the solvent and storage conditions. In aprotic solvents like dichloromethane, THF, or toluene, it is relatively stable for short periods if kept dry. In protic solvents like methanol or ethanol, it is also reasonably stable, but prolonged storage in solution is not recommended due to the potential for slow oxidation. Solutions should ideally be prepared fresh for each experiment.

Q: What are the key safety precautions to take when handling this compound?

While specific toxicity data for this compound may not be readily available, it should be handled with the standard precautions for aromatic amines, many of which are known to be toxic and/or carcinogenic.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

Handling: Avoid skin and eye contact. In case of contact, wash the affected area thoroughly with soap and water.

-

Disposal: Dispose of waste according to your institution's chemical safety guidelines.

Section 3: Experimental Protocols

Protocol 1: General Procedure for the Nitration of 4-Methoxychroman

This protocol is a general guideline and may require optimization for your specific setup.

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-methoxychroman (1 equivalent) in concentrated sulfuric acid at 0°C (ice bath).

-

Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid dropwise to the solution, ensuring the internal temperature does not exceed 5°C.

-

Stir the reaction mixture at 0-5°C and monitor the progress by TLC.

-

Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 8-nitro-4-methoxychroman.

-

Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: General Procedure for the Reduction of 8-Nitro-4-methoxychroman

This protocol uses tin(II) chloride, a common and effective reducing agent for nitroarenes.

-

In a round-bottom flask, dissolve the 8-nitro-4-methoxychroman (1 equivalent) in ethanol.

-

Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 equivalents) to the solution.

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and carefully basify with a saturated solution of sodium bicarbonate until the pH is ~8-9.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude this compound by flash column chromatography (using an eluent containing a small amount of triethylamine).

References

- Gillespie, J., Hughes, E. D., Ingold, C. K., & Millen, D. J. (Year). Kinetics and Mechanism of Aromatic Nitration. Journal of the Chemical Society (Resumed).

- Study Prep in Pearson+. (n.d.). What is the major product(s) of each of the following reactions?e...

- Adamu, U., et al. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities.

- PubMed. (2022).

- ACS Publications. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry.

- Chemistry LibreTexts. (2023). 15.

- MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

- Pittelkow, M. (n.d.).

- ChemRxiv. (n.d.). Synthesis of Chroman Derivatives by Group Transposition and Atom Swap of 1-Tetralones.

- ResearchGate. (2025). Some Specific Features of Acid Nitration of 2-Substituted 4,6-Dihydroxypyrimidines.

- ResearchGate. (2025). Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines.

- ResearchGate. (n.d.).

- SciSpace. (2016).

- PubMed Central. (n.d.).

- ResearchGate. (2025).

- Organic Chemistry Portal. (n.d.).

- MDPI. (n.d.). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS.

- Electrophilic Aromatic Substitution (Halogenation, Nitration, Sulfon

- MDPI. (2024). Strong Bases Design: Key Techniques and Stability Issues.

- Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. (2018).

- Myers Chem 115. (n.d.).

- ACS Publications. (n.d.).

- PubMed. (2017).

- Organic Syntheses. (2025).

- Helda - University of Helsinki. (n.d.).

- EAS:Nitration Mechanism Practice Problems | Test Your Skills with Real Questions. (n.d.).

- YouTube. (2023).

- ResearchGate. (2025).

- A guide to 13c nmr chemical shift values. (n.d.).

- Wiley-VCH. (n.d.). 1 Synthesis of Nitroalkanes.

- PubMed. (2005).

- ACS Publications. (n.d.). Synthesis of Chromanes by Triflimide-Catalyzed Annulations of Benzylic Alcohols and Alkenes. The Journal of Organic Chemistry.

- YouTube. (2024). Electrophilic Aromatic Substitution Reaction in Organic Chemistry.

- PubMed. (2017).

- ResearchGate. (n.d.). Determination of Potential Genotoxic Impurities (Orthophenylene Diamine Dihydrochloride), 4'-Bromomethyl-2-Cyanobiphenyl, 4'(Dibromomethyl)[1,1'-Biphenyl]-2-Carbonitrile in Telmisartan by ESI-MS/MS.

- A CONVENIENT PROCEDURE FOR THE SYNTHESIS OF SUBSTITUTED 4-METHYLAMINOCOUMARINS. (2005).

- NIH. (n.d.). Synthesis of Methoxy-, Methylenedioxy-, Hydroxy-, and Halo-Substituted Benzophenanthridinone Derivatives as DNA Topoisomerase IB (TOP1) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibitors and Their Biological Activity for Drug-Resistant Cancer.

- YouTube. (2021). How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule.

- PubMed. (2025). Synthesis of Chroman Derivatives by Group Transposition and Atom Swapping in 1-Tetralones: Single-Atom Editing Enabled by Oxidative Ring Contraction of Benzoxepine Silyl Ketene Acetals.

- Oregon State University. (n.d.). 13C NMR Chemical Shift.

- Reddit. (2024). Reductive amination difficulties - poor conversion : r/Chempros.

Sources

Technical Support Center: Optimizing Reactions with 4-Methoxychroman-8-amine

Welcome to the technical support guide for 4-Methoxychroman-8-amine. This document is designed for researchers, medicinal chemists, and process development scientists to navigate and optimize reactions involving this valuable building block. Here, we synthesize foundational chemical principles with practical, field-tested advice to help you overcome common hurdles and enhance the efficiency of your synthetic routes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and issues encountered when working with this compound.

Q1: My amide coupling reaction with this compound is sluggish and gives low yields. What is the likely cause?

A1: The primary cause is often the reduced nucleophilicity of the aniline-like amine group, compounded by steric hindrance from the adjacent chroman ring.[1] Standard coupling reagents may not be sufficient. Consider using stronger coupling agents like HATU or COMU, and ensure your reaction conditions are strictly anhydrous. A non-nucleophilic organic base, such as diisopropylethylamine (DIPEA), is also recommended to minimize side reactions.

Q2: I am observing multiple byproducts in my N-alkylation reaction. How can I improve selectivity?

A2: Direct alkylation of amines with alkyl halides is notoriously difficult to control and often leads to polyalkylation.[2][3] A superior method is reductive amination , which involves forming an imine with the corresponding aldehyde or ketone, followed by in-situ reduction.[2][4] This two-step, one-pot process offers much greater control and avoids over-alkylation.[2] Using a selective reducing agent like sodium triacetoxyborohydride (STAB) is crucial, as it is mild and tolerates a wide range of functional groups.[5]

Q3: During a Buchwald-Hartwig amination, my catalyst appears to deactivate, and the reaction stalls. What troubleshooting steps should I take?

A3: Catalyst deactivation is a common issue. Key factors to investigate are:

-

Ligand Choice: The steric and electronic properties of the phosphine ligand are critical. For sterically hindered anilines, bulky, electron-rich ligands like BrettPhos or RuPhos often improve catalytic turnover.

-

Base Selection: The choice of base is crucial. A base that is too strong can degrade the ligand or substrate, while one that is too weak will result in slow reaction rates. Cesium carbonate (Cs₂CO₃) is often a good starting point for these types of couplings.[6]

-

Solvent Purity: Ensure you are using a dry, deoxygenated solvent (e.g., toluene or dioxane). Water and oxygen can rapidly deactivate the palladium catalyst.

Q4: The purification of my product is challenging due to its polarity and the presence of unreacted starting material. Any suggestions?

A4:

-

Reaction Monitoring: First, ensure the reaction has gone to completion using TLC or LC-MS to avoid unnecessary purification challenges.

-

Acid/Base Extraction: Utilize the basicity of the amine functionality. An acidic wash (e.g., dilute HCl) can protonate your product and unreacted amine, pulling them into the aqueous layer. Subsequent basification (e.g., with NaHCO₃ or NaOH) and extraction with an organic solvent can separate them from non-basic impurities.

-

Chromatography: If column chromatography is necessary, consider a gradient elution. A small amount of triethylamine (~0.1-1%) in the mobile phase can help prevent peak tailing for basic compounds on silica gel.

Part 2: In-Depth Troubleshooting Guides

This section provides detailed, cause-and-effect analyses for specific, high-value reactions involving this compound.

Amide Bond Formation (Acylation)

Amide synthesis is fundamental, yet coupling with sterically hindered anilines like this compound can be inefficient.[7][8]

Problem: Low Conversion to the Amide Product

-

Root Cause Analysis: The lone pair of the nitrogen atom in this compound has reduced availability due to delocalization into the aromatic ring. This, combined with the steric bulk of the chroman scaffold, slows the rate of nucleophilic attack on the activated carboxylic acid.[1][8]

-

Solutions & Scientific Rationale:

-

Optimize Coupling Reagent: Standard reagents like DCC/DMAP may be insufficient. Switch to a more potent uronium- or phosphonium-based reagent.

-

Solvent & Temperature: Use a polar aprotic solvent like DMF or NMP to ensure all reagents are fully solvated. Gentle heating (40-50 °C) can often overcome the activation energy barrier without causing significant decomposition.

-

Reagent Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the carboxylic acid and coupling reagent to drive the reaction to completion.

-

| Parameter | Standard Condition | Recommended Optimization for Hindered Amine |

| Coupling Reagent | HOBt/EDC | HATU, HBTU, or COMU |

| Base | Triethylamine (TEA) | Diisopropylethylamine (DIPEA) |

| Solvent | Dichloromethane (DCM) | N,N-Dimethylformamide (DMF) |

| Temperature | Room Temperature | 40 - 50 °C |

Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)

This reaction is powerful for forming aryl-amine bonds but requires careful optimization of the catalytic system.[9][10]

Problem: Competing Side Reactions (e.g., Hydrodehalogenation)

-

Root Cause Analysis: Hydrodehalogenation (replacement of the halide on the coupling partner with hydrogen) can occur when the rate of reductive elimination to form the C-N bond is slow compared to competing pathways, such as β-hydride elimination from the amido-palladium complex or reaction with trace water.

-

Solutions & Scientific Rationale:

-

Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., biarylphosphines like SPhos or XPhos). These ligands promote the crucial C-N reductive elimination step over side reactions.

-

Base Strength & Solubility: Use a moderately strong, but highly soluble base. While K₃PO₄ is effective, bases like LiHMDS or NaOtBu can be beneficial, but must be handled under strictly anhydrous conditions. The base's role is to deprotonate the amine, facilitating its entry into the catalytic cycle.

-

Strictly Anhydrous Conditions: Ensure all reagents, solvents, and glassware are rigorously dried. Any moisture can lead to the formation of aryl hydroxides and hydrodehalogenation byproducts.

-

Troubleshooting Workflow: Buchwald-Hartwig Amination

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

Part 3: Optimized Experimental Protocol

Reductive Amination of this compound with a Model Aldehyde

This protocol provides a robust method for N-alkylation that minimizes common side reactions. Reductive amination is a cornerstone of medicinal chemistry for its reliability and broad substrate scope.[11]

Materials:

-

This compound (1.0 equiv)

-

Aldehyde (e.g., isobutyraldehyde) (1.2 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

-

Acetic Acid (catalytic, ~5 mol%)

-

1,2-Dichloroethane (DCE) (Anhydrous)

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound and the aldehyde.

-

Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of approximately 0.1 M with respect to the amine.

-

Imine Formation: Add a catalytic amount of glacial acetic acid. Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate. The progress can be monitored by TLC or LC-MS.

-

Reduction: Once imine formation is evident, add sodium triacetoxyborohydride (STAB) portion-wise over 10-15 minutes. Note: The addition may be slightly exothermic.

-

Reaction Monitoring: Continue stirring at room temperature for 2-16 hours. Monitor the disappearance of the imine and starting amine by TLC or LC-MS.

-

Workup:

-

Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Stir vigorously for 30 minutes.

-

Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., DCM or Ethyl Acetate) (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by flash column chromatography on silica gel if necessary.

Logical Diagram: Reductive Amination Pathway

Caption: Key steps in the reductive amination process.

References

- ResearchGate. (2025). (4-Methoxyphenyl)amine and its derivatives in the synthesis of O-silylurethanes, ureas, and formamides.

- Master Organic Chemistry. (2017). Reductive Amination, and How It Works.

- PubMed. (2002). Optimization of reaction conditions for REM resin-bound quaternization reactions.

- University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction.

- ResearchGate. (2025). The Synthesis of Sterically Hindered Amides.

- Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation).

- Jasperse, J. Reactions of Amines.

- Beilstein Journals. Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning.

- Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis.

- Chemistry LibreTexts. (2025). 24.7: Reactions of Amines.

- Chemical Reviews. (2019). Reductive Amination in the Synthesis of Pharmaceuticals.

- NIH National Center for Biotechnology Information. Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides.

- BenchChem. The Stereochemistry of Substituted Chroman-3-amines: A Technical Guide.

- ResearchGate. (2025). Synthesis of New 8-Formyl-4-methyl-7-hydroxy Coumarin Derivatives.

- YouTube. (2018). 22.4e Synthesis of Amines Reductive Amination.

- Dalton Transactions. (2025). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3.

- CHIMIA. The Synthesis of Sterically Hindered Amides.

- Chemguide. Making amines from halogenoalkanes.

- Organic Letters. (2026). Mechanochemically Triggered Deaminative Halogenation of Anilines Mediated by a TEMPO-Driven Radical Manifold.

- Wikipedia. Buchwald–Hartwig amination.

- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.

- Vulcanchem. (R)-8-Methoxy-6-methylchroman-4-amine.

- BenchChem. A Comparative Guide to the Synthesis of 8-Methoxy-chroman-3-carboxylic Acid for Drug Discovery.

- ACS Publications. (2025). Mechanochemical Buchwald–Hartwig Cross-Coupling Reactions of Aromatic Primary Amines and Their Application to Two-Step One-Pot Rapid Synthesis of Unsymmetrical Triarylamines.

- YouTube. (2021). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET.

- Pearson. (2022). Buchwald-Hartwig Amination Reaction: Videos & Practice Problems.

Sources

- 1. The investigation of the steric hindrance of anilines by means of reactions with PCl 3 and BCl 3 - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01182E [pubs.rsc.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]